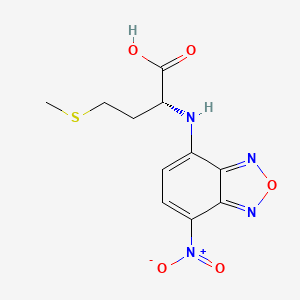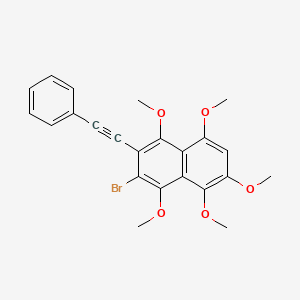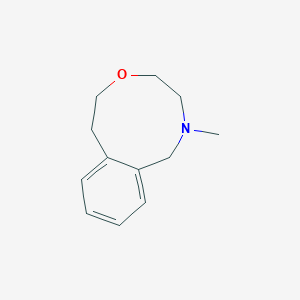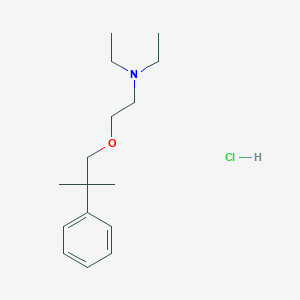
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine: is a compound that features a benzoxadiazole ring substituted with a nitro group at the 7-position and a methionine moiety. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with D-methionine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The methionine moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Reduction of the nitro group: yields the corresponding amino derivative.
Substitution reactions: can introduce various functional groups onto the benzoxadiazole ring.
Hydrolysis: results in the cleavage of the methionine moiety.
Aplicaciones Científicas De Investigación
Chemistry: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it ideal for studying molecular interactions and reaction mechanisms.
Biology: In biological research, this compound is employed to label proteins and nucleic acids, allowing for the visualization of cellular processes under a fluorescence microscope. It is particularly useful in tracking the localization and movement of biomolecules within cells.
Medicine: The compound’s ability to label and track biomolecules makes it valuable in medical research, particularly in the study of disease mechanisms and drug delivery systems.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and biosensors. Its fluorescence properties are harnessed to create sensitive and specific detection systems for various analytes.
Mecanismo De Acción
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine exerts its effects is primarily through its interaction with biomolecules. The benzoxadiazole ring can form stable complexes with proteins and nucleic acids, allowing for their visualization under fluorescence. The nitro group can participate in redox reactions, further enhancing the compound’s utility in various assays.
Comparación Con Compuestos Similares
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino dodecanoyl ceramide
Comparison: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is unique due to its methionine moiety, which imparts specific biochemical properties. Compared to similar compounds, it offers distinct advantages in terms of its interaction with proteins and nucleic acids, making it particularly useful in biological and medical research.
Propiedades
Número CAS |
162149-69-1 |
|---|---|
Fórmula molecular |
C11H12N4O5S |
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
(2R)-4-methylsulfanyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H12N4O5S/c1-21-5-4-7(11(16)17)12-6-2-3-8(15(18)19)10-9(6)13-20-14-10/h2-3,7,12H,4-5H2,1H3,(H,16,17)/t7-/m1/s1 |
Clave InChI |
PECRLASIPWXZRS-SSDOTTSWSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canónico |
CSCCC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)


![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)





![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
